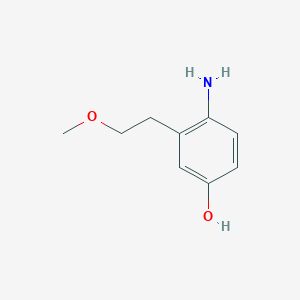
4-Amino-3-(2-methoxyethyl)phenol
描述
4-Amino-3-(2-methoxyethyl)phenol is an organic compound with the molecular formula C9H13NO2. It is a phenolic compound characterized by the presence of an amino group at the 4-position and a 2-methoxyethyl group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
It’s known that this compound is used in various chemical reactions, including suzuki–miyaura coupling , which suggests that its targets could be related to carbon-carbon bond formation.
Mode of Action
It’s known to be involved in suzuki–miyaura coupling , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate this bond formation.
Biochemical Pathways
Given its involvement in suzuki–miyaura coupling , it’s likely that it affects pathways related to carbon-carbon bond formation.
Result of Action
Its involvement in suzuki–miyaura coupling , a reaction that forms carbon-carbon bonds, suggests that it may facilitate the formation of these bonds at a molecular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-methoxyethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then subjected to a single-step reduction with hydrogen in the presence of a hydrogenation catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
4-Amino-3-(2-methoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium hydroxide (NaOH) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
科学研究应用
4-Amino-3-(2-methoxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 4-Amino-3-methylphenol
- 4-Amino-3-ethylphenol
- 4-Amino-3-(2-hydroxyethyl)phenol
Uniqueness
4-Amino-3-(2-methoxyethyl)phenol is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in chemical reactions. Compared to similar compounds, this compound exhibits unique biological activity and potential therapeutic applications.
属性
IUPAC Name |
4-amino-3-(2-methoxyethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDJINYJEUUFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C=CC(=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


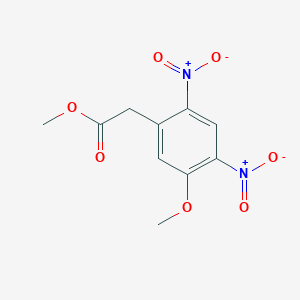
![2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid](/img/structure/B3244239.png)
![Thieno[3,2-b]pyridin-5-ylmethanol](/img/structure/B3244240.png)
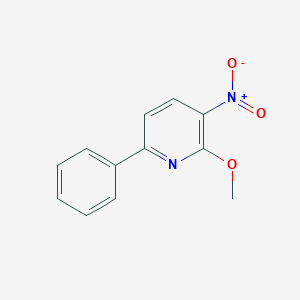
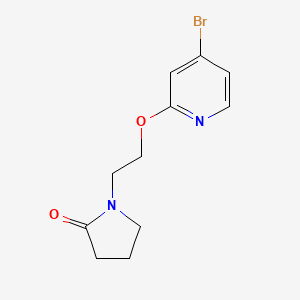

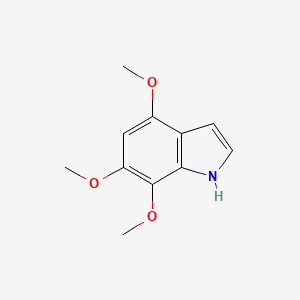
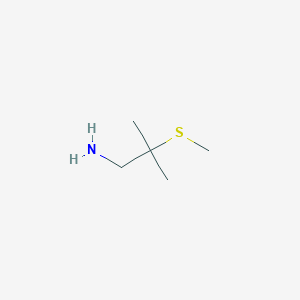
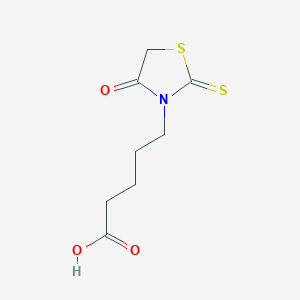
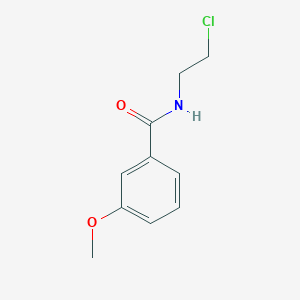
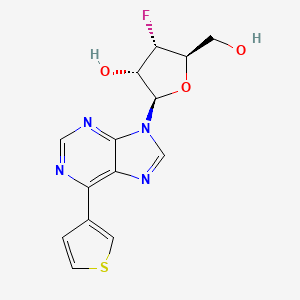
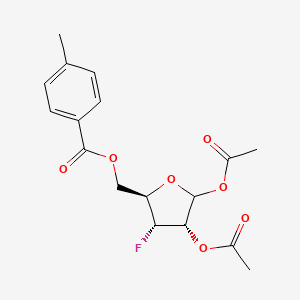
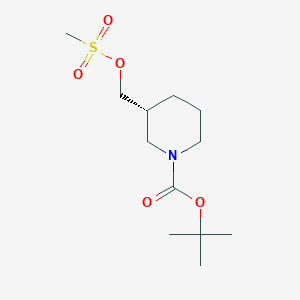
![Potassium [(4-bromophenyl)methyl]trifluoroboranuide](/img/structure/B3244310.png)
